

# Comparative Safety Profile of Demethoxyencecalin and Related Benzopyran Compounds

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## Compound of Interest

Compound Name: *Demethoxyencecalin*

Cat. No.: *B101448*

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This guide provides a comparative analysis of the safety profile of **Demethoxyencecalin** and related benzopyran compounds. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in early-stage drug discovery and development. The data presented is based on publicly available safety information and experimental studies.

## Executive Summary

**Demethoxyencecalin**, a member of the benzopyran class of compounds, is classified under the Globally Harmonized System (GHS) as an acute oral toxicant (Category 4), a skin and eye irritant, and a respiratory tract irritant<sup>[1]</sup>. While specific lethal dose (LD50) values for **Demethoxyencecalin** and its close structural analog, Encecalin, are not readily available in the reviewed literature, data from related benzopyran compounds, such as Precocene I and Precocene II, provide a basis for a preliminary safety assessment. This guide summarizes the available toxicological data, outlines common experimental protocols for safety assessment, and illustrates a key cellular pathway potentially modulated by this class of compounds.

## Data Presentation: Safety and Toxicity Profile

The following table summarizes the available safety and toxicity data for **Demethoxyencecalin** and related benzopyran compounds. It is important to note the limited availability of direct comparative data, particularly for Encecalin.

Compound	Chemical Structure	GHS Hazard Classification	Acute Toxicity Data	Genotoxicity
Demethoxyencecalin	6-acetyl-2,2-dimethyl-2H-1-benzopyran	Acute toxicity, oral (Category 4), H302: Harmful if swallowed. Skin corrosion/irritation (Category 2), H315: Causes skin irritation. Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation. Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation[1].	No specific LD50 data available.	No data available.
Encecalin	1-(7-methoxy-2,2-dimethyl-2H-1-benzopyran-6-yl)ethanone	No GHS classification found.	No data available.	No data available.

Precocene I	7-methoxy-2,2-dimethyl-2H-chromene	Acute toxicity, oral (Category 4), H302: Harmful if swallowed[2].	LC50 (Spodoptera litura, 3rd instar larvae): 23.2 ppm[3]. Showed low toxicity to earthworms (Eisenia fetida) [3].	No data available.
Precocene II	6,7-dimethoxy-2,2-dimethyl-2H-chromene	No GHS classification found.	LC50 (Spodoptera littoralis, 4th instar larvae): 128.53 mg/l[4].	Genotoxic in Drosophila wing spot test (somatic mutation and recombination test)[5].

## Experimental Protocols

A comprehensive safety assessment of a novel compound involves a battery of in vitro and in vivo tests. Below are detailed methodologies for key experiments relevant to the toxicological profile of **Demethoxyencecalin** and related compounds.

### In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As cellular metabolic activity is an indicator of cell viability, this assay is widely used to measure the cytotoxic effects of chemical compounds.

**Principle:** In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

**Protocol:**

- **Cell Seeding:** Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
- **Compound Treatment:** Treat the cells with various concentrations of the test compound (e.g., **Demethoxyencecalin**) and a vehicle control. Include a positive control (e.g., doxorubicin) and a negative control (untreated cells). Incubate for a specified period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
- **Formazan Solubilization:** Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the untreated control. The IC<sub>50</sub> value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

## Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is another common method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells.

**Principle:** LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The released LDH activity is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.

**Protocol:**

- **Cell Seeding and Treatment:** Follow the same procedure as for the MTT assay (steps 1 and 2).

- **Supernatant Collection:** After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells. Carefully collect the supernatant without disturbing the cell layer.
- **LDH Reaction:** Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing diaphorase, NAD<sup>+</sup>, and a tetrazolium salt) to each well.
- **Incubation:** Incubate the plate at room temperature for 10-30 minutes, protected from light.
- **Absorbance Measurement:** Measure the absorbance at a wavelength of 490 nm.
- **Data Analysis:** Determine the amount of LDH released by subtracting the background absorbance. Cytotoxicity is expressed as a percentage of the maximum LDH release control (cells treated with a lysis buffer).

## Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.

**Principle:** The test uses several strains of the bacterium *Salmonella typhimurium* that carry mutations in genes involved in histidine synthesis. These strains are auxotrophic for histidine and cannot grow on a histidine-free medium. A mutagen can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-free medium.

**Protocol:**

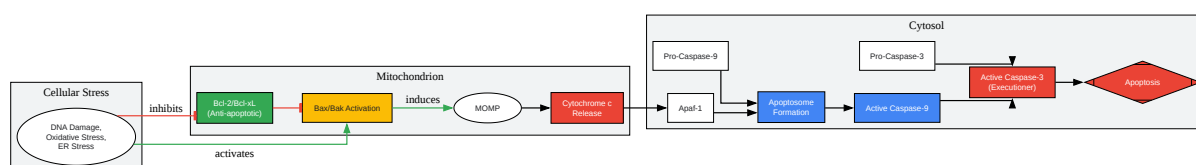
- **Bacterial Culture:** Grow the *Salmonella* tester strains overnight in a nutrient broth.
- **Metabolic Activation:** The test is performed with and without a metabolic activation system (S9 fraction), which is a liver homogenate that can mimic mammalian metabolism and convert promutagens into active mutagens.
- **Exposure:** Mix the bacterial culture with the test compound at various concentrations, with or without the S9 fraction, in molten top agar.
- **Plating:** Pour the mixture onto a minimal glucose agar plate (histidine-deficient medium).

- Incubation: Incubate the plates at 37°C for 48-72 hours.
- Colony Counting: Count the number of revertant colonies on each plate.
- Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control, and this increase is at least twice the background mutation rate.

## Mandatory Visualization

### Intrinsic Apoptosis Signaling Pathway

Several benzopyran and chromene derivatives have been reported to exert anticancer effects, often through the induction of apoptosis. While the specific mechanism for **Demethoxyencecalin** is not yet elucidated, the intrinsic (or mitochondrial) pathway of apoptosis is a common mechanism for natural compounds. This pathway is initiated by intracellular stress signals, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioners of apoptosis.



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Caption: Intrinsic pathway of apoptosis.

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## References

- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Precocene I | C<sub>12</sub>H<sub>14</sub>O<sub>2</sub> | CID 28619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Efficacy of Precocene I from Desmosstachya bipinnata as an Effective Bioactive Molecules against the Spodoptera litura Fab. and Its Impact on Eisenia fetida Savigny - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ejar.journals.ekb.eg [ejar.journals.ekb.eg]
- 5. Genotoxicity of the anti-juvenile hormone agent precocene II as revealed by the Drosophila wing spot test - PubMed [pubmed.ncbi.nlm.nih.gov]
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